3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

5-HT3 receptor calcium flux assay sub-nanomolar antagonist

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide (CAS 1435995-40-6, molecular formula C₁₆H₁₉N₃O₃S, molecular weight 333.4) is a synthetic pyrazole-benzamide derivative that incorporates a 1,1-dioxidotetrahydrothiophen-3-yl (sulfolane) amide substituent. The compound is listed in two US patent families (US-9303045 and US-9695195) as a discrete exemplified chemical entity , and the 1,1-dioxidotetrahydrothiophen-3-yl head group has been independently characterized as a sulfone-based scaffold that confers improved metabolic stability in GIRK1/2 channel activator series relative to urea-based prototypes.

Molecular Formula C16H19N3O3S
Molecular Weight 333.4 g/mol
Cat. No. B12159714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
Molecular FormulaC16H19N3O3S
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C2=CC=CC(=C2)C(=O)NC3CCS(=O)(=O)C3)C
InChIInChI=1S/C16H19N3O3S/c1-11-8-12(2)19(18-11)15-5-3-4-13(9-15)16(20)17-14-6-7-23(21,22)10-14/h3-5,8-9,14H,6-7,10H2,1-2H3,(H,17,20)
InChIKeyHBQUSKVXXHKRRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide Procurement Specification & Baseline Profile


3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide (CAS 1435995-40-6, molecular formula C₁₆H₁₉N₃O₃S, molecular weight 333.4) is a synthetic pyrazole-benzamide derivative that incorporates a 1,1-dioxidotetrahydrothiophen-3-yl (sulfolane) amide substituent . The compound is listed in two US patent families (US-9303045 and US-9695195) as a discrete exemplified chemical entity [1], and the 1,1-dioxidotetrahydrothiophen-3-yl head group has been independently characterized as a sulfone-based scaffold that confers improved metabolic stability in GIRK1/2 channel activator series relative to urea-based prototypes [2]. No primary research publication dedicated to this specific compound was identified; available data derive exclusively from patent exemplification and class-level scaffold characterization.

Why Generic Substitution Fails for 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide


Superficial structural similarity among pyrazole-benzamide analogs obscures decisive pharmacological divergence driven by the 1,1-dioxidotetrahydrothiophen-3-yl (sulfolane) amide substituent. Within the closely related DGAT2 inhibitor patent landscape, compounds bearing this sulfone-containing head group achieve nanomolar IC₅₀ values (e.g., 14 nM for BDBM486430 [1]), whereas an analog pairing the same 3-(3,5-dimethylpyrazol-1-yl)benzamide core with an isoquinolinylmethyl amide substituent drops to 1,650 nM—a 118-fold loss in potency [2]. Additionally, in GIRK1/2 channel activator SAR, the 1,1-dioxidotetrahydrothiophen-3-yl scaffold imparts improved metabolic stability over urea-based chemotypes, with compounds retaining nanomolar potency in tier 1 DMPK assays [3]. These quantitative discontinuities demonstrate that the amide-substituent position is not a neutral interchange point; substituting the sulfolane group with alternative amide-linked moieties predictably degrades target engagement and/or ADME performance.

Quantitative Differentiation Evidence: 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide vs. In-Class Comparators


Structural Evidence for Target Engagement: 5-HT₃ Receptor Antagonism at Sub-Nanomolar Potency

The compound is explicitly exemplified in US patents 9303045 and 9695195, where patent example 113 (corresponding to this compound) exhibits 5-HT₃ receptor antagonist activity with an IC₅₀ of 0.230 nM in a calcium flux inhibition assay [1]. Within the same patent series, the closest structural analogs show IC₅₀ values ranging from 0.200 nM (example 30) to 0.530 nM (example 56), placing this compound among the most potent exemplars in the series [2]. The 0.230 nM IC₅₀ represents single-digit to sub-nanomolar potency that is distinct from generic pyrazole-benzamide compounds lacking the 1,1-dioxidotetrahydrothiophen-3-yl substituent, for which no comparable 5-HT₃ activity has been reported.

5-HT3 receptor calcium flux assay sub-nanomolar antagonist

Amide Substituent Potency Cliff: 118-Fold DGAT2 IC₅₀ Differential Driven by Sulfolane vs. Isoquinolinylmethyl Group

Direct comparison of DGAT2 inhibitory potency across compounds sharing the 3-(3,5-dimethylpyrazol-1-yl)benzamide core reveals a dramatic potency cliff governed by the amide substituent. A compound bearing the 1,1-dioxidotetrahydrothiophen-3-yl amide group (structurally analogous to the target compound) achieves an IC₅₀ of 14 nM [1], whereas a compound with the identical core but an isoquinolinylmethyl amide substituent (BDBM360511, US9828369 Example 68) exhibits an IC₅₀ of 1,650 nM [2]. This 118-fold potency differential demonstrates that the sulfolane-containing amide substituent is a critical pharmacophoric element for DGAT2 engagement, not a passive solubilizing or linker moiety.

DGAT2 inhibitor structure-activity relationship potency cliff

Metabolic Stability Advantage of the 1,1-Dioxidotetrahydrothiophen-3-yl Scaffold Over Urea-Based GIRK Activator Chemotypes

In a published GIRK1/2 channel activator optimization campaign, compounds incorporating the 1,1-dioxidotetrahydrothiophen-3-yl (sulfone) head group demonstrated improved metabolic stability compared to prototypical urea-based compounds, while retaining nanomolar potency as GIRK1/2 activators [1]. The study explicitly identifies the sulfone-based head group as a key molecular feature that differentiates this scaffold from earlier urea-containing GIRK activator series. Although the specific target compound was not evaluated in this study, the shared 1,1-dioxidotetrahydrothiophen-3-yl pharmacophore supports class-level inference of a metabolic stability advantage relative to urea-based analogs.

GIRK1/2 channel activator metabolic stability DMPK

BindingDB-Annotated Multi-Target Activity Profile: TLR7 and CD38 as Differentiating Off-Target Landmarks

Additional compounds within the broader 1,1-dioxidotetrahydrothiophen-3-yl-containing patent landscape exhibit activity at targets not associated with generic pyrazole-benzamide chemotypes. A structurally related sulfolane amide (BDBM450187, US10703755 Example 386) demonstrates TLR7 inhibition with an IC₅₀ of 13 nM [1], while another sulfolane-containing compound (BDBM783105, US20250326739 Compound 68A) shows CD38 inhibition with IC₅₀ values of 1 nM and 30 nM in replicate determinations [2]. These activities highlight a broader target interaction profile for the 1,1-dioxidotetrahydrothiophen-3-yl chemotype that extends beyond 5-HT₃ and DGAT2. Whether the specific target compound engages TLR7 or CD38 has not been experimentally determined and requires prospective profiling.

TLR7 inhibitor CD38 inhibitor target selectivity profile

Recommended Application Scenarios for 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide Based on Differential Evidence


5-HT₃ Receptor Pharmacology: Sub-Nanomolar Antagonist Tool Compound Deployment

The patent-documented 5-HT₃ receptor antagonist IC₅₀ of 0.230 nM [1] supports the use of this compound as a high-potency pharmacological tool for 5-HT₃ receptor studies, including calcium flux-based antagonist screening and receptor binding assays. Researchers requiring a pyrazole-benzamide chemotype with validated sub-nanomolar 5-HT₃ activity should prioritize this compound over unannotated pyrazole-benzamide analogs lacking 5-HT₃ functional data.

DGAT2 Inhibitor Lead Optimization: Sulfolane Amide as a Potency-Enabling Pharmacophore

The 118-fold potency differential between sulfolane-amide and isoquinolinylmethyl-amide DGAT2 inhibitors sharing a common pyrazole-benzamide core [2] positions this compound class as a strategic starting point for DGAT2 lead optimization campaigns. Medicinal chemistry teams focused on metabolic disease targets can leverage the 1,1-dioxidotetrahydrothiophen-3-yl group as a potency-driving substituent, using the compound as a reference standard for SAR expansion around the amide position.

GIRK Channel Activator Scaffold Development: Metabolic Stability-Driven Candidate Selection

The independent demonstration that the 1,1-dioxidotetrahydrothiophen-3-yl head group imparts improved metabolic stability over urea-based GIRK activator prototypes [3] supports the procurement of compounds bearing this scaffold for GIRK1/2 channel pharmacology studies where metabolic liability is a concern. This compound can serve as a scaffold-representative control in tier 1 DMPK profiling alongside urea-based comparators to experimentally validate the stability advantage in the user's specific assay system.

Multi-Target Selectivity Profiling: Defining the 1,1-Dioxidotetrahydrothiophen-3-yl Chemotype Fingerprint

The emerging target activity landscape for sulfolane-containing compounds—spanning 5-HT₃ (0.230 nM), DGAT2 (14 nM), TLR7 (13 nM), and CD38 (1 nM) [1][2][4][5]—creates an opportunity for systematic selectivity profiling. Procurement of this compound as part of a focused chemotype panel enables comprehensive in vitro pharmacology profiling to delineate the full target interaction spectrum of the 1,1-dioxidotetrahydrothiophen-3-yl scaffold, generating proprietary selectivity data that cannot be inferred from single-target vendor annotations.

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